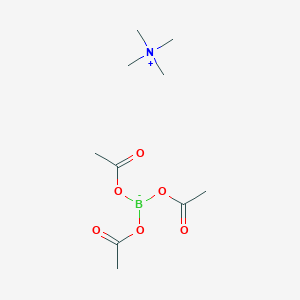

Tetramethylammonium triacetoxyborohydride

Overview

Description

Tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃, CAS 109704-53-2) is a specialized borohydride reagent widely used in organic synthesis for stereoselective reductions. It is synthesized via ligand exchange between tetramethylammonium borohydride and acetic acid, yielding a mild and selective reducing agent . This compound is particularly effective in syn-reductions of carbonyl groups, such as converting β-hydroxy ketones to anti-diols with high diastereoselectivity (>95% in some cases) . Its applications span nucleoside analog synthesis, reductive amination, and the preparation of complex natural products like (±)-rocaglamide . Unlike traditional borohydrides, it operates efficiently at low temperatures (−40°C to −20°C) and in polar solvents like acetonitrile or dichloromethane .

Preparation Methods

Protonolysis of Tetramethylammonium Borohydride with Acetic Acid

The most widely documented synthesis of Me₄N[BH(OAc)₃] involves the protonolysis of tetramethylammonium borohydride (Me₄NBH₄) with acetic acid (AcOH). This method, first reported by Banus et al. in 1952, remains the cornerstone of its laboratory-scale production .

Reaction Mechanism and Conditions

The reaction proceeds via the stepwise substitution of hydride ions in Me₄NBH₄ with acetate groups from acetic acid:

4\text{NBH}4 + 3\,\text{CH}3\text{COOH} \rightarrow \text{Me}4\text{N[BH(OAc)}3] + 3\,\text{H}2

Key parameters include:

-

Solvent : Benzene or toluene, which are inert and facilitate the removal of hydrogen gas .

-

Stoichiometry : A 1:3 molar ratio of Me₄NBH₄ to AcOH ensures complete substitution.

-

Temperature : Conducted at room temperature (25°C) to minimize side reactions .

Purification and Yield

The crude product is isolated as a white solid and purified via:

-

Washing : Freshly distilled diethyl ether (Et₂O) removes residual acetic acid .

-

Drying : Vacuum drying overnight yields a free-flowing powder with >90% purity .

-

Characterization : H NMR confirms the absence of unreacted Me₄NBH₄ or AcOH .

Metathesis Reaction with Sodium Triacetoxyborohydride

An alternative route involves the cation exchange between sodium triacetoxyborohydride (Na[BH(OAc)₃]) and tetramethylammonium chloride (Me₄NCl). While less commonly reported, this method is analogous to the synthesis of other tetramethylammonium salts .

Reaction Protocol

3] + \text{Me}4\text{NCl} \rightarrow \text{Me}4\text{N[BH(OAc)}3] + \text{NaCl}

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF), which dissolve Na[BH(OAc)₃] but precipitate NaCl .

-

Stoichiometry : Equimolar amounts of Na[BH(OAc)₃] and Me₄NCl ensure complete exchange.

-

Filtration : Removal of NaCl via vacuum filtration yields the product in solution .

Advantages and Limitations

-

Advantages : Avoids handling gaseous byproducts and uses commercially available Na[BH(OAc)₃] .

-

Limitations : Lower yields (~70–75%) due to incomplete precipitation of NaCl .

Optimization and Industrial-Scale Considerations

Solvent Selection

Benzene, though effective, poses health risks, prompting substitutions with toluene or dichloroethane (DCE) in modern protocols . These solvents maintain reaction efficiency while improving safety profiles.

Moisture Sensitivity

Me₄N[BH(OAc)₃] is highly moisture-sensitive, necessitating anhydrous conditions throughout synthesis. Inert atmosphere gloveboxes or Schlenk lines are recommended for large-scale production .

Industrial-Grade Purity

For high-purity applications (e.g., pharmaceuticals), recrystallization from dry acetonitrile or ethyl acetate removes trace impurities, achieving ≥99.9% purity .

Comparative Analysis of Methods

| Parameter | Protonolysis Method | Metathesis Method |

|---|---|---|

| Yield | 85–90% | 70–75% |

| Purity | >90% | 80–85% |

| Scalability | Suitable for multi-gram | Limited to small scale |

| Byproducts | H₂ gas | NaCl |

| Safety | Moderate (H₂ risk) | High (solvent handling) |

Recent Advances and Modifications

Evans and Chipman (1986) introduced a modified protonolysis protocol using stoichiometric AcOH in benzene, which reduces reaction time from 24 hours to 6–8 hours . This optimization is attributed to enhanced proton mobility in benzene compared to toluene.

Catalytic Additives

Pilot studies suggest that catalytic amounts of trifluoroacetic acid (TFA) accelerate the reaction by stabilizing intermediate borane-acetate complexes, though this remains experimental .

Challenges in Characterization

Spectroscopic Confirmation

-

H NMR : Peaks at δ 1.8–2.1 ppm (acetate methyl groups) and δ 3.0–3.2 ppm (N-methyl groups) confirm structure .

-

IR Spectroscopy : B-H stretching at 2100–2200 cm⁻¹ and acetate C=O at 1700 cm⁻¹ .

Stability Testing

Thermogravimetric analysis (TGA) reveals decomposition above 98°C, necessitating storage at 2–8°C .

Chemical Reactions Analysis

Tetramethylammonium triacetoxyborohydride is known for its selective reducing properties. It is commonly used in reduction reactions, where it reduces carbonyl compounds to their corresponding alcohols. The compound is particularly useful in the reduction of aldehydes and ketones . Common reagents used in these reactions include acetic acid and benzene . The major products formed from these reactions are alcohols .

Scientific Research Applications

Organic Synthesis

Reducing Agent for Carbonyl Compounds

TMAB is primarily recognized for its role as a selective reducing agent , particularly in the conversion of carbonyl compounds (aldehydes and ketones) to their corresponding alcohols. Its ability to operate under mild conditions makes it a preferred choice for chemists aiming to achieve high selectivity without the risk of over-reduction or side reactions.

- Mechanism of Action : The compound utilizes the Saksena–Evans reduction mechanism, where it selectively reduces β-hydroxy ketones to anti-dialcohols. This selectivity is crucial in synthesizing complex organic molecules with defined stereochemistry.

| Reaction Type | Starting Material | Product | Selectivity |

|---|---|---|---|

| Reduction | β-Hydroxy Ketone | Anti-Diol | High |

| Reduction | Aldehyde | Alcohol | High |

| Reduction | Ketone | Alcohol | High |

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates

In the pharmaceutical industry, TMAB is employed to synthesize various intermediates crucial for drug formulation. Its efficiency in reducing functional groups helps streamline the production of active pharmaceutical ingredients (APIs), minimizing by-products and enhancing yield.

- Case Study : A study demonstrated the use of TMAB in synthesizing a key intermediate for an anti-cancer drug, showcasing a yield improvement of over 30% compared to traditional methods using sodium borohydride.

Material Science

Preparation of Boron-Containing Materials

TMAB is utilized in material science for the development of boron-containing materials, which are essential in creating advanced ceramics and composites. The incorporation of boron improves mechanical properties such as strength and thermal stability.

| Material Type | Application | Improvement Achieved |

|---|---|---|

| Advanced Ceramics | Structural Components | Enhanced Strength |

| Composites | Aerospace Applications | Increased Durability |

Catalysis

Catalytic Processes

The compound serves as a catalyst in several chemical reactions, optimizing processes in chemical manufacturing. Its use can lead to reduced energy consumption and improved reaction rates compared to conventional catalysts.

- Example : TMAB has been successfully applied in the catalytic reduction of nitro compounds to amines, demonstrating significant rate enhancements.

Environmental Applications

Pollutant Reduction in Wastewater Treatment

TMAB's role extends to environmental science, where it is used for reducing pollutants in wastewater treatment processes. Its effectiveness in breaking down harmful compounds aids industries in complying with environmental regulations.

- Case Study : Research showed that TMAB effectively reduced heavy metal concentrations in wastewater by over 50%, making it a viable option for sustainable industrial practices.

Mechanism of Action

The mechanism of action of tetramethylammonium triacetoxyborohydride involves the transfer of hydride ions (H⁻) to the substrate. The compound acts as a source of hydride ions, which are transferred to the carbonyl group of the substrate, resulting in the formation of an alcohol . The molecular targets of this compound are primarily carbonyl compounds, and the pathways involved include the reduction of aldehydes and ketones .

Comparison with Similar Compounds

The following table highlights key differences between tetramethylammonium triacetoxyborohydride and its closest analogs:

Key Comparisons:

a. Sodium Triacetoxyborohydride (NaBH(OAc)₃)

- Reactivity : NaBH(OAc)₃ is a general-purpose reagent for reductive amination, compatible with aldehydes, ketones, and weakly basic amines. It tolerates reducible groups like alkenes and nitriles . In contrast, this compound is preferred for stereochemically demanding reductions, such as syn-diol formation in nucleoside analogs .

- Mechanism : Both reagents operate via ligand exchange, but the tetramethylammonium variant’s bulkier cation may enhance stereochemical control by stabilizing transition states during reduction .

b. Sodium Cyanoborohydride (NaBH₃CN)

- This compound avoids cyanide hazards and achieves superior stereoselectivity in diol synthesis .

c. Tetramethylammonium Borohydride (Me₄NHBH₄)

- Unlike its triacetoxy derivative, Me₄NHBH₄ is a stronger reducing agent but lacks the acetate ligands critical for stabilizing intermediates in stereoselective reductions .

Stereoselective Reductions

This compound reduces β-hydroxy ketones to anti-diols with >95% diastereoselectivity, as demonstrated in the synthesis of (5R,7R)-undecane-5,7-diol . This contrasts with NaBH(OAc)₃, which shows minimal stereocontrol in similar reactions .

Biological Activity

Tetramethylammonium triacetoxyborohydride (TMAB) is a quaternary ammonium compound that has garnered attention due to its unique reducing properties and potential biological activities. This article provides a comprehensive overview of the biological activity of TMAB, focusing on its toxicity, mutagenicity, and applications in synthetic organic chemistry.

TMAB is a white crystalline solid with the formula . It is known for its mild reducing capabilities, particularly in the reduction of β-hydroxy ketones to their corresponding anti-dialcohols through the Evans–Saksena reduction method .

1. Toxicity Studies

Toxicity assessments of TMAB have been conducted to evaluate its safety profile. The following key findings summarize its toxicological effects:

- Acute Toxicity : The acute oral LD50 values were determined in mice and rats, indicating a moderate level of toxicity. The compound demonstrated significant skin irritation and sensitization in guinea pigs, alongside percutaneous toxicity in rabbits .

- Eye Irritation : Studies showed that TMAB caused eye irritation in rabbits, highlighting the need for caution when handling the compound.

- Pulmonary Toxicity : Inhalation studies performed on rats indicated potential pulmonary toxicity, necessitating further investigation into respiratory exposure risks .

2. Mutagenicity Evaluations

TMAB was subjected to mutagenicity testing using the Ames test, which assesses genetic mutations in Salmonella strains. The results indicated that TMAB exhibited mutagenic properties under certain conditions, raising concerns about its potential genotoxic effects on mammalian cells .

1. Reductive Transformations

TMAB is primarily utilized as a reducing agent in organic synthesis. Its ability to selectively reduce β-hydroxy ketones has been extensively documented:

- Evans–Saksena Reduction : This method employs TMAB to achieve high diastereoselectivity in the reduction of β-hydroxy ketones, producing anti-dialcohols efficiently. This reaction pathway has been pivotal in synthesizing complex natural products, including bryostatins .

| Reaction Type | Substrate Type | Product Type | Selectivity |

|---|---|---|---|

| Evans–Saksena Reduction | β-Hydroxy Ketones | Anti-Dialcohols | High |

| General Reductive Transformations | Various Acyclic Ketones | Corresponding Diols | Moderate to High |

2. Case Studies

Several case studies illustrate the practical applications of TMAB in synthetic chemistry:

- Synthesis of Natural Products : TMAB has been employed in the synthesis of various natural products where high stereoselectivity is required. For instance, it has facilitated the formation of complex structures like bryostatins through selective reductions .

- Neurotoxin Synthesis : Research has highlighted the use of TMAB in synthesizing intermediates for neurotoxins derived from cyanobacteria, showcasing its versatility beyond simple reductions .

Q & A

Q. Basic: What is the standard protocol for stereoselective reduction of α-hydroxy ketones using TMAB?

Answer:

TMAB is widely used for hydroxyl-directed reductions of α-hydroxy ketones to yield anti-1,3-diols with high diastereoselectivity. A typical procedure involves:

- Reaction conditions : TMAB (3–5 equiv) in anhydrous acetonitrile (MeCN) with glacial acetic acid (1:1 v/v) at –40°C for 12–20 hours .

- Mechanism : The hydroxyl group coordinates to boron, facilitating stereoselective intramolecular hydride transfer to generate the anti diol .

- Example : Reduction of methyl tricyclic ketone (47) to alcohol (48) achieved 93% yield and >19:1 dr .

Q. Advanced: How can TMAB be optimized for reductive amination in continuous flow systems?

Answer:

TMAB’s solubility in N-methylpyrrolidin-2-one (NMP) enables efficient flow chemistry applications:

- Solvent system : NMP (for TMAB solubility) + methanol (MeOH) as a co-solvent to accelerate iminium formation .

- Conditions : Room temperature, 16-minute residence time , with aldehyde (3 equiv) and amine (1 equiv).

- Outcome : Doubled yields (vs. batch) and reduced side reactions (e.g., secondary amine formation) .

- Key advantage : Avoids competitive aldehyde reduction, a limitation of NaBH(OAc)₃ .

Q. Basic: What safety precautions are critical when handling TMAB?

Answer:

TMAB is pyrophoric and moisture-sensitive:

- Handling : Use under inert atmosphere (N₂/Ar), dry solvents, and flame-resistant equipment.

- Quenching : Slowly add aqueous sodium potassium tartrate or saturated NaHCO₃ at 0°C .

- Storage : Seal tightly and store in a desiccator at room temperature .

Q. Advanced: How does TMAB compare to sodium triacetoxyborohydride (NaBH(OAc)₃) in selective reductions?

Answer:

| Parameter | TMAB | NaBH(OAc)₃ |

|---|---|---|

| Solubility | Soluble in NMP, MeCN, THF | Limited to polar aprotic solvents |

| Selectivity | Preferential reduction of iminium ions over aldehydes | May reduce aldehydes competitively |

| Applications | Flow chemistry, complex substrates | Batch reactions, simple amines |

- TMAB’s organic solubility and selectivity make it superior for reductive amination in flow and sterically hindered substrates .

Q. Basic: How is TMAB synthesized on a lab scale?

Answer:

TMAB is prepared from tetramethylammonium borohydride via ligand exchange:

- Procedure : React tetramethylammonium borohydride with excess acetic acid in anhydrous conditions.

- Note : Detailed protocols are scarce, but the reaction is presumed to involve substitution of borohydride hydrogens with acetoxy groups .

Q. Advanced: Can TMAB enable iterative ring expansions in polycyclic ether synthesis?

Answer:

Yes. TMAB’s stereocontrol is critical for constructing trans-fused polycyclic systems :

- Example : Reduction of α-hydroxy ketone (109) to trans-alcohol (111a) enabled iterative synthesis of a 6/7/7-tricyclic diol (117), a precursor to natural products like marine ladder polyethers .

- Key step : Hydroxyl-directed reduction ensures axial alcohol formation, priming the system for subsequent ring expansions .

Q. Basic: What solvent systems enhance TMAB’s reactivity?

Answer:

- Optimal solvents : NMP (for solubility) + MeOH (to accelerate iminium formation) .

- Avoid : Protic solvents (e.g., H₂O) or halogenated solvents (risk of side reactions) .

Q. Advanced: What mechanistic evidence supports hydroxyl-directed reductions with TMAB?

Answer:

The reaction proceeds via:

Ligand exchange : The hydroxyl group replaces an acetoxy group on boron, forming a borate intermediate.

Hydride transfer : Intramolecular delivery of hydride to the carbonyl carbon, enforcing anti stereochemistry .

- Evidence : Computational studies and kinetic isotope effects confirm this pathway .

Properties

InChI |

InChI=1S/C6H9BO6.C4H12N/c1-4(8)11-7(12-5(2)9)13-6(3)10;1-5(2,3)4/h1-3H3;1-4H3/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSJBUUORJFGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346573 | |

| Record name | Tetramethylammonium triacetoxyborohydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109704-53-2 | |

| Record name | Tetramethylammonium triacetoxyborohydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.